4-[(5-fluoropyrimidin-2-yl)oxy]-N,N-dimethylpiperidine-1-carboxamide
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Overview
Description
4-[(5-fluoropyrimidin-2-yl)oxy]-N,N-dimethylpiperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a carboxamide group and a fluoropyrimidine moiety, making it a versatile molecule for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-fluoropyrimidin-2-yl)oxy]-N,N-dimethylpiperidine-1-carboxamide typically involves the reaction of 5-fluoropyrimidine with N,N-dimethylpiperidine-1-carboxamide under specific conditions. One common method includes the use of a base such as potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(5-fluoropyrimidin-2-yl)oxy]-N,N-dimethylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions are common, especially involving the fluoropyrimidine moiety.
Common Reagents and Conditions
Oxidation: H₂O₂ in an acidic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: K₂CO₃ in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[(5-fluoropyrimidin-2-yl)oxy]-N,N-dimethylpiperidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of 4-[(5-fluoropyrimidin-2-yl)oxy]-N,N-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-fluoropyrimidine: Used as a starting material for various syntheses.
5-fluoro-2-amino pyrimidine: Known for its biological activity.
5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine: A potent inhibitor of the JAK2 kinase.
Uniqueness
4-[(5-fluoropyrimidin-2-yl)oxy]-N,N-dimethylpiperidine-1-carboxamide is unique due to its specific combination of a piperidine ring and a fluoropyrimidine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H17FN4O2 |
---|---|
Molecular Weight |
268.29 g/mol |
IUPAC Name |
4-(5-fluoropyrimidin-2-yl)oxy-N,N-dimethylpiperidine-1-carboxamide |
InChI |
InChI=1S/C12H17FN4O2/c1-16(2)12(18)17-5-3-10(4-6-17)19-11-14-7-9(13)8-15-11/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
CRFMVYLOMYLLKH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)OC2=NC=C(C=N2)F |
Origin of Product |
United States |
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